Fgfr4-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

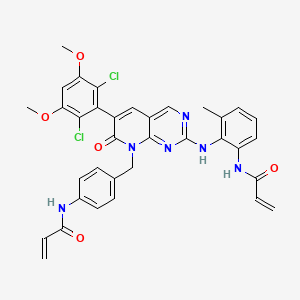

Molecular Formula |

C35H30Cl2N6O5 |

|---|---|

Molecular Weight |

685.6 g/mol |

IUPAC Name |

N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-[2-methyl-6-(prop-2-enoylamino)anilino]-7-oxopyrido[2,3-d]pyrimidin-8-yl]methyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C35H30Cl2N6O5/c1-6-27(44)39-22-13-11-20(12-14-22)18-43-33-21(15-23(34(43)46)29-30(36)25(47-4)16-26(48-5)31(29)37)17-38-35(42-33)41-32-19(3)9-8-10-24(32)40-28(45)7-2/h6-17H,1-2,18H2,3-5H3,(H,39,44)(H,40,45)(H,38,41,42) |

InChI Key |

ONEJCSHKFYTXIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C(=O)N(C3=N2)CC4=CC=C(C=C4)NC(=O)C=C)C5=C(C(=CC(=C5Cl)OC)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Fgfr4-IN-16 (CY-15-2) - A Covalent Inhibitor of FGFR4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in several malignancies, most notably in hepatocellular carcinoma (HCC). The aberrant activation of the FGF19-FGFR4 signaling axis is a key mechanism promoting tumor cell proliferation and survival. Fgfr4-IN-16, also known as CY-15-2, is a covalent inhibitor specifically designed to target FGFR4. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Covalent Inhibition of FGFR4

This compound is a covalent inhibitor that achieves its high potency and selectivity by forming an irreversible bond with a specific cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain.[1] This targeted covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways crucial for cancer cell growth and survival.

The selectivity of this compound for FGFR4 over other FGFR family members (FGFR1-3) is attributed to the presence of a unique, non-conserved cysteine residue at position 552 (Cys552) in the hinge region of FGFR4.[2][3] FGFR1, FGFR2, and FGFR3 possess a tyrosine residue at the equivalent position, which is not susceptible to the covalent modification mediated by this compound.[2] This structural difference provides a basis for the development of highly selective FGFR4 inhibitors, minimizing off-target effects associated with pan-FGFR inhibition.

The electrophilic "warhead" within the this compound molecule reacts with the nucleophilic thiol group of Cys552, leading to the formation of a stable covalent adduct. This irreversible binding locks the kinase in an inactive state, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling cascades.

Signaling Pathway Inhibition

Upon binding of its ligand, primarily FGF19, and the co-receptor β-Klotho, FGFR4 dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. The primary pathways activated by FGFR4 include the RAS-MAPK and PI3K-AKT pathways, which are fundamental for cell proliferation, survival, and differentiation. By covalently inactivating FGFR4, this compound effectively abrogates the activation of these critical downstream pathways, leading to cell cycle arrest and apoptosis in FGFR4-dependent cancer cells.

Quantitative Data

While specific quantitative data for this compound (CY-15-2) is primarily detailed within patent literature, the following tables represent typical data generated for selective, covalent FGFR4 inhibitors targeting Cys552. These values are illustrative of the expected potency and selectivity profile.

Table 1: Biochemical Potency

| Compound | Target | IC50 (nM) | Assay Type |

| This compound (CY-15-2) | FGFR4 | Data not publicly available in peer-reviewed literature | Kinase Assay |

| Representative Covalent Inhibitor | FGFR4 | < 10 | ADP-Glo Kinase Assay |

| Representative Covalent Inhibitor | FGFR1 | > 1000 | ADP-Glo Kinase Assay |

| Representative Covalent Inhibitor | FGFR2 | > 1000 | ADP-Glo Kinase Assay |

| Representative Covalent Inhibitor | FGFR3 | > 1000 | ADP-Glo Kinase Assay |

Table 2: Cellular Activity

| Cell Line | Genetic Background | Compound | GI50 (nM) | Assay Type |

| HuH-7 | FGFR4-dependent HCC | This compound (CY-15-2) | Data not publicly available in peer-reviewed literature | Cell Viability Assay |

| Representative Covalent Inhibitor | HuH-7 (HCC) | Representative Covalent Inhibitor | < 50 | CellTiter-Glo |

| Representative Covalent Inhibitor | Ba/F3-FGFR4 | Engineered cell line | Representative Covalent Inhibitor | < 50 |

| Representative Covalent Inhibitor | Ba/F3-FGFR1 | Engineered cell line | Representative Covalent Inhibitor | > 5000 |

Experimental Protocols

The following protocols are representative of the methodologies used to characterize selective, covalent FGFR4 inhibitors like this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the in vitro potency (IC50) of the inhibitor against FGFR kinases.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

Poly(Glu, Tyr) 4:1 substrate.

-

ATP.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Test compound (this compound) serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well white plates.

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add the test compound at various concentrations to the wells of the 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Detect the luminescent signal using a plate reader.

-

Calculate the percent inhibition at each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of the inhibitor on the viability of cancer cell lines.

Materials:

-

FGFR4-dependent cancer cell lines (e.g., HuH-7).

-

Control cell lines.

-

Complete cell culture medium.

-

Test compound (this compound) serially diluted in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

96-well clear bottom white plates.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-FGFR4 Inhibition

Objective: To confirm target engagement and inhibition of FGFR4 signaling in a cellular context.

Materials:

-

FGFR4-dependent cancer cell lines.

-

Serum-free medium and complete medium.

-

FGF19 ligand.

-

Test compound (this compound).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Culture cells to sub-confluency and serum-starve overnight.

-

Pre-treat cells with the test compound at various concentrations for a specified time (e.g., 2 hours).

-

Stimulate the cells with FGF19 for a short period (e.g., 15 minutes).

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Apply chemiluminescent substrate and visualize protein bands using an imaging system.

-

Analyze the band intensities to determine the inhibition of FGFR4 phosphorylation and downstream signaling.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of this compound in a preclinical animal model.

Model: HuH-7 human HCC xenograft model in immunodeficient mice.

Procedure:

-

Subcutaneously implant HuH-7 cells into the flank of immunodeficient mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer this compound orally at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pFGFR4).

-

Evaluate the anti-tumor efficacy based on tumor growth inhibition.[4]

Conclusion

This compound (CY-15-2) represents a targeted therapeutic strategy for cancers driven by aberrant FGFR4 signaling. Its mechanism as a covalent inhibitor that selectively targets the unique Cys552 residue in FGFR4 provides a strong rationale for its high potency and selectivity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and similar covalent FGFR4 inhibitors. Further investigation is warranted to fully elucidate its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Fgfr4-IN-16, a Dual-Warhead Covalent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fgfr4-IN-16 (also known as CY-15-2), a novel covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document collates available data on its mechanism of action, biochemical and cellular activity, and outlines relevant experimental protocols for its characterization.

Introduction to FGFR4 and Covalent Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism. Dysregulation of the FGF19-FGFR4 signaling axis is a known oncogenic driver in several cancers, most notably in hepatocellular carcinoma (HCC).[1] This has made FGFR4 an attractive therapeutic target.

Covalent inhibitors offer a distinct pharmacological advantage by forming a permanent bond with their target protein, leading to prolonged and efficient inhibition. In the case of FGFR4, a unique cysteine residue (Cys552) located in the hinge region of the kinase domain, which is not present in other FGFR family members (FGFR1-3), provides an opportunity for developing highly selective covalent inhibitors.[2]

This compound is distinguished as a "dual-warhead" covalent inhibitor, a novel strategy designed to enhance potency and potentially overcome acquired resistance. This mechanism involves the formation of covalent bonds with two distinct cysteine residues within the FGFR4 kinase domain.

Mechanism of Action: Dual-Warhead Covalency

This compound exerts its inhibitory effect through a sophisticated dual-warhead covalent binding mechanism. This involves the inhibitor forming irreversible bonds with two key cysteine residues within the ATP-binding pocket of the FGFR4 kinase domain:

-

Cys552: Located in the hinge region, this cysteine is unique to FGFR4 among the FGFR family, serving as a primary target for selective covalent inhibition.

-

Cys477: Situated in the P-loop of the kinase, this second cysteine provides an additional anchor point for the inhibitor.

By covalently binding to both of these residues, this compound effectively and irreversibly locks the kinase in an inactive state, preventing ATP from binding and halting the downstream phosphorylation cascade that drives tumor cell proliferation.

Below is a diagram illustrating the proposed mechanism of action.

Quantitative Data

The following table summarizes the available quantitative data for this compound (CY-15-2). Data is currently limited to cell-based assays as disclosed in the primary patent literature.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cell Proliferation | LIXC012 (Patient-Derived HCC) | IC50 | 0.49 µM |

Note: Further studies are required to determine the biochemical IC50/Ki against purified FGFR4 kinase and to establish the pharmacokinetic profile of the compound.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of kinase inhibitors. The following sections outline standard methodologies for the characterization of covalent FGFR4 inhibitors like this compound.

Biochemical Kinase Assay (Representative Protocol)

This protocol describes a common method to determine the in vitro potency of an inhibitor against purified FGFR4 kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the purified FGFR4 kinase domain.

Materials:

-

Recombinant human FGFR4 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

-

ATP solution

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer.

-

Add a defined amount of recombinant FGFR4 kinase to each well of the microplate containing the diluted inhibitor or DMSO vehicle control.

-

Incubate the kinase and inhibitor for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of ATP (at or near its Km concentration) and the kinase substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which quantifies kinase activity via a luminescent readout.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol is used to assess the anti-proliferative effect of the inhibitor on cancer cells that are dependent on FGFR4 signaling.

Objective: To determine the IC50 of this compound in a relevant cancer cell line.

Materials:

-

FGFR4-dependent human cancer cell line (e.g., LIXC012, Hep3B, or HuH-7)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Sterile, clear-bottomed 96-well cell culture plates

Procedure:

-

Seed the cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor or DMSO vehicle control.

-

Incubate the cells for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of cell viability.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells and plot this against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Xenograft Model Study (General Protocol)

Animal models are essential for evaluating the in vivo efficacy of a drug candidate.

Objective: To assess the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

FGFR4-dependent cancer cells (e.g., Hep3B or patient-derived LIXC012) for implantation

-

This compound formulated in a suitable vehicle for administration (e.g., oral gavage)

-

Calipers for tumor measurement

Procedure:

-

Implant the cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable, pre-determined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound at various doses and schedules (e.g., once daily) to the treatment groups. The control group receives the vehicle only.

-

Measure tumor volumes with calipers at regular intervals (e.g., twice weekly) throughout the study.

-

Monitor the body weight and general health of the mice as indicators of toxicity.

-

At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Signaling Pathway Analysis

The FGF19-FGFR4 signaling pathway is a complex cascade that ultimately drives cell proliferation and survival. Inhibition of FGFR4 by this compound is expected to block these downstream signals.

Conclusion

This compound represents a novel approach to FGFR4 inhibition through its dual-warhead covalent mechanism. The available data indicates its potential as an anti-proliferative agent in FGFR4-dependent cancers. Further research is warranted to fully characterize its biochemical potency, selectivity, pharmacokinetic properties, and in vivo efficacy to establish its therapeutic potential. The experimental protocols and diagrams provided in this guide serve as a foundational resource for researchers in the field of oncology and drug development.

References

Fgfr4-IN-16: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in various cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers. The signaling pathway initiated by the binding of its primary ligand, FGF19, to FGFR4 and its co-receptor β-Klotho (KLB) plays a significant role in cell proliferation, survival, and migration.[1][2][3] Aberrant activation of the FGF19-FGFR4 axis, often through FGF19 amplification, is a key mechanism in the development and progression of these malignancies.[1][4] This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy.

This technical guide focuses on Fgfr4-IN-16, a representative selective and covalent inhibitor of FGFR4. Covalent inhibitors offer the potential for prolonged target engagement and enhanced potency. This document provides an in-depth overview of the core methodologies and data related to the preclinical evaluation of such an inhibitor, serving as a valuable resource for researchers in the field of cancer drug discovery.

Mechanism of Action

This compound is designed as a highly selective, irreversible inhibitor of FGFR4. It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain.[5] This covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways crucial for tumor growth and survival. The primary signaling cascades inhibited include the Ras/Raf/MAPK and PI3K-AKT pathways.[1][2][6]

Quantitative Data Summary

The following tables summarize key quantitative data for a representative covalent FGFR4 inhibitor, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| FGFR4 | 1.2 |

| FGFR1 | >1000 |

| FGFR2 | >1000 |

| FGFR3 | >1000 |

| VEGFR2 | >1000 |

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR4 Status | GI50 (nM) |

| HuH-7 | Hepatocellular Carcinoma | Amplified | 17 |

| Hep3B | Hepatocellular Carcinoma | Normal | >10,000 |

| MDA-MB-453 | Breast Cancer | Activating Mutation | 25 |

| MCF-7 | Breast Cancer | Normal | >10,000 |

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Signaling Pathways and Experimental Workflows

FGFR4 Signaling Pathway

The diagram below illustrates the canonical FGF19-FGFR4 signaling pathway and the point of intervention for this compound.

Experimental Workflow: Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical assessment of an FGFR4 inhibitor like this compound.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay kits.

Objective: To determine the IC50 value of this compound against FGFR4 kinase.

Materials:

-

Recombinant human FGFR4 kinase

-

Poly (Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

Procedure:

-

Prepare a kinase reaction mix containing FGFR4 kinase and the substrate in Kinase Assay Buffer.

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the kinase reaction mix to each well.

-

Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for FGFR4.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

Objective: To determine the GI50 value of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HuH-7, Hep3B)

-

Complete growth medium

-

This compound (serially diluted in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

-

96-well clear flat-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Remove the medium and replace it with fresh medium containing serially diluted this compound or DMSO (vehicle control).

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 2-4 hours with gentle shaking to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the GI50 value using a non-linear regression curve fit.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

HuH-7 cells

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of 1 x 10^7 HuH-7 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.[7]

-

Monitor the mice for tumor growth.

-

When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound orally at a predetermined dose and schedule (e.g., once daily). The control group receives the vehicle solution.

-

Measure tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Compare the tumor growth inhibition in the treated group to the control group to assess the antitumor efficacy.

Conclusion

This compound, as a representative selective covalent inhibitor of FGFR4, demonstrates significant potential for the treatment of cancers with an activated FGF19-FGFR4 signaling axis. The methodologies and data presented in this guide provide a comprehensive framework for the preclinical evaluation of such targeted therapies. The high potency and selectivity, coupled with the durable target inhibition afforded by the covalent mechanism of action, underscore the promise of this therapeutic strategy. Further investigation into the in vivo efficacy, safety profile, and potential resistance mechanisms will be crucial in advancing these inhibitors towards clinical application.

References

- 1. promega.com [promega.com]

- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. promega.com [promega.com]

Fgfr4-IN-16 and the FGFR4 Signaling Pathway: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway and the therapeutic potential of its selective inhibition. While the specific compound "Fgfr4-IN-16" is not widely documented in publicly available literature, this paper will focus on a well-characterized, potent, and selective covalent inhibitor of FGFR4, BLU-554 (Fisogatinib), as a representative agent for in-depth analysis. This guide will detail the molecular mechanisms of the FGFR4 pathway, its role in oncogenesis, and the preclinical and clinical data associated with its targeted inhibition. Furthermore, it will provide comprehensive experimental protocols for the evaluation of FGFR4 inhibitors and visually represent key pathways and workflows using the DOT language for Graphviz.

Introduction to the FGFR4 Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (RTKs): FGFR1, FGFR2, FGFR3, and FGFR4.[3] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in various human cancers.[1][4]

FGFR4, in particular, has emerged as a compelling therapeutic target, especially in hepatocellular carcinoma (HCC).[5] Unlike other FGFR family members, FGFR4 is primarily activated by its specific ligand, FGF19.[4][6] The FGF19-FGFR4 signaling axis is integral to bile acid homeostasis and metabolic regulation.[3][5] However, aberrant activation of this pathway has been strongly implicated in the development and progression of several solid tumors.[4][5]

Upon binding of FGF19, FGFR4 dimerizes and undergoes autophosphorylation of key tyrosine residues within its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling events through the recruitment and activation of various adaptor proteins and enzymes. The principal downstream pathways activated by FGFR4 include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and survival.[4][7]

-

PI3K-AKT-mTOR Pathway: This cascade plays a critical role in cell growth, metabolism, and survival.[4][7]

-

PLCγ-PKC Pathway: Activation of this pathway influences cell motility and invasion.[2]

-

JAK-STAT Pathway: This pathway is involved in the regulation of immune responses and cell proliferation.[4][6]

The unique biology of the FGF19-FGFR4 axis, particularly its role as a key oncogenic driver in specific cancer subtypes, has spurred the development of selective FGFR4 inhibitors.

This compound: A Representative Selective FGFR4 Inhibitor (BLU-554/Fisogatinib)

Due to the limited public information on "this compound," this guide will utilize BLU-554 (Fisogatinib) as a representative example of a highly potent and selective covalent inhibitor of FGFR4. BLU-554 has been extensively studied in preclinical models and has undergone clinical investigation, making it an excellent model for understanding the therapeutic potential and mechanism of action of this class of drugs.

BLU-554 is an irreversible inhibitor that specifically targets a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4.[8] This covalent interaction leads to a sustained and highly selective inhibition of FGFR4 kinase activity, with minimal off-target effects on other FGFR family members or other kinases.

Biochemical and Cellular Activity of BLU-554

The potency and selectivity of BLU-554 have been characterized through various in vitro assays. The following tables summarize key quantitative data for BLU-554 and other representative FGFR4 inhibitors.

Table 1: Biochemical Activity of Selected FGFR4 Inhibitors

| Inhibitor | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 | Reference |

| BLU-554 (Fisogatinib) | FGFR4 | 5 | >120-fold | >440-fold | >250-fold | [9] |

| Roblitinib (FGF401) | FGFR4 | 1.9 | >1000-fold | >1000-fold | >1000-fold | [9] |

| H3B-6527 | FGFR4 | <1.2 | >250-fold | >1000-fold | >880-fold | [9] |

| BLU9931 | FGFR4 | 3 | ~297-fold | ~184-fold | ~50-fold | [9] |

Table 2: Cellular Activity of BLU-554 in FGFR4-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Hep3B | Hepatocellular Carcinoma | ~20 | [10] |

| HUH7 | Hepatocellular Carcinoma | ~30 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the characterization of FGFR4 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the enzymatic activity of FGFR4 and the inhibitory potential of test compounds.

Materials:

-

Recombinant human FGFR4 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (e.g., BLU-554) dissolved in DMSO

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of test compound or DMSO (vehicle control).

-

2 µL of FGFR4 enzyme solution.

-

2 µL of substrate/ATP mix.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an FGFR4 inhibitor.

Materials:

-

FGFR4-dependent cancer cell line (e.g., Hep3B)

-

Complete cell culture medium

-

Test compound (e.g., BLU-554)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-FGFR4 and Phospho-ERK

This protocol is used to assess the inhibition of FGFR4 signaling by measuring the phosphorylation status of FGFR4 and a key downstream effector, ERK.

Materials:

-

FGFR4-dependent cancer cell line

-

FGF19 ligand

-

Test compound (e.g., BLU-554)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-FGFR4 (Tyr642), anti-FGFR4, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells overnight. Pre-treat with the test compound for 2 hours, followed by stimulation with FGF19 (e.g., 100 ng/mL) for 15 minutes.

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes a mouse xenograft model to evaluate the anti-tumor efficacy of an FGFR4 inhibitor in vivo.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

FGFR4-dependent cancer cell line (e.g., Hep3B)

-

Matrigel

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells and Matrigel into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Visualizing Pathways and Workflows

FGFR4 Signaling Pathway

The following diagram illustrates the major downstream signaling cascades activated by FGFR4.

Caption: The FGFR4 signaling pathway and its downstream effectors.

Experimental Workflow for FGFR4 Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel FGFR4 inhibitor.

Caption: Preclinical workflow for FGFR4 inhibitor development.

Conclusion

The FGF19-FGFR4 signaling axis represents a critical oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma. The development of potent and selective FGFR4 inhibitors, exemplified by the covalent inhibitor BLU-554, has demonstrated significant therapeutic promise in preclinical models and early clinical trials. A thorough understanding of the FGFR4 signaling pathway and the application of robust experimental protocols are essential for the continued development and successful clinical implementation of this targeted therapeutic strategy. This technical guide provides a foundational resource for researchers in this field, offering both a conceptual framework and practical methodologies for the investigation of FGFR4 and its inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.jp [promega.jp]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Fgfr4-IN-16 (CAS: 1970120-44-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgfr4-IN-16 is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways. The information presented is intended to support further research and drug development efforts targeting FGFR4.

Core Compound Information

This compound, also known as CY-15-2, is a small molecule designed to irreversibly bind to a specific cysteine residue within the ATP-binding pocket of FGFR4. This covalent interaction leads to sustained inhibition of the receptor's kinase activity.

| Property | Value |

| CAS Number | 1970120-44-5 |

| Molecular Formula | C₃₅H₃₀Cl₂N₆O₅ |

| Molecular Weight | 685.56 g/mol |

| Mechanism of Action | Covalent, irreversible inhibitor of FGFR4 |

| Target Residue | Cysteine 552 (Cys552) |

Quantitative Biological Data

The following tables summarize the key in vitro and cellular potency of this compound.

Table 1: In Vitro and Cellular Activity

| Assay Type | Target/Cell Line | Parameter | Value | Selectivity | Reference |

| Cellular Assay | Huh7 cells | IC₅₀ | 9 nM | >100-fold selective over FGFR1, 2, and 3 | [1] |

| Biochemical Assay | Recombinant FGFR4 | IC₅₀ | N/A | N/A | [1] |

Note: Specific biochemical IC₅₀ values were not explicitly provided in the primary literature reviewed. The cellular IC₅₀ for inhibition of pFGFR4 signaling provides a strong indication of the compound's potency in a biological context.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect through a targeted covalent modification of Cys552 in the hinge region of the FGFR4 kinase domain.[2] This cysteine residue is unique to FGFR4 among the FGFR family members, providing a basis for the compound's selectivity.[3][4] The acrylamide "warhead" of this compound forms a permanent bond with the thiol group of Cys552, preventing ATP from binding and thereby blocking the receptor's autophosphorylation and subsequent downstream signaling.

The FGFR4 signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation, often driven by the overexpression of its ligand FGF19, is a key oncogenic driver in hepatocellular carcinoma and other cancers.[1] Inhibition of FGFR4 by this compound effectively shuts down these pro-tumorigenic signals.

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A detailed protocol can be found in the supporting information of the primary literature.[1] The general workflow is outlined below.

Caption: General Synthesis Workflow for this compound.

In Vitro Biochemical Kinase Assay (Omnia® Kinase Assay)

This assay measures the ability of this compound to inhibit the kinase activity of recombinant FGFR4.

Materials:

-

Recombinant human FGFR4 kinase domain

-

Omnia® Kinase Assay Kit (Thermo Fisher Scientific)

-

ATP

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂; 50μM DTT)[5]

-

384-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the recombinant FGFR4 enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for covalent bond formation.

-

Initiate the kinase reaction by adding the Omnia® peptide substrate and ATP solution to each well.

-

Immediately begin monitoring the fluorescence signal in a plate reader at appropriate excitation and emission wavelengths.

-

Calculate the rate of substrate phosphorylation for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the In Vitro Biochemical Kinase Assay.

Cellular FGFR4 Phosphorylation Assay

This assay assesses the ability of this compound to inhibit the phosphorylation of FGFR4 in a cellular context.

Materials:

-

Huh7 (or other suitable FGF19/FGFR4-dependent) cells

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer

-

Antibodies: anti-phospho-FGFR4 (pFGFR4), anti-total-FGFR4, and a loading control (e.g., anti-GAPDH)

-

Western blotting reagents and equipment

Procedure:

-

Seed Huh7 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against pFGFR4, total FGFR4, and the loading control.

-

Incubate with appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the level of pFGFR4 relative to total FGFR4 and the loading control.

-

Calculate the IC₅₀ value by plotting the percent inhibition of pFGFR4 against the logarithm of the inhibitor concentration.

Caption: Workflow for the Cellular FGFR4 Phosphorylation Assay.

Conclusion

This compound is a valuable research tool for investigating the biological roles of FGFR4 and for the preclinical evaluation of FGFR4-targeted cancer therapies. Its high potency, selectivity, and covalent mechanism of action make it a superior probe compared to non-covalent or less selective inhibitors. The data and protocols presented in this guide are intended to facilitate its use in the scientific community and to accelerate the development of novel treatments for cancers driven by aberrant FGFR4 signaling.

References

- 1. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. promega.com [promega.com]

Fgfr4-IN-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the FGFR4 signaling pathway.

Core Molecular Data

Fgfr4-IN-1 is a small molecule inhibitor with the following key characteristics:

| Property | Value |

| Molecular Formula | C₂₄H₂₇N₇O₅ |

| Molecular Weight | 493.52 g/mol |

| CAS Number | 1708971-72-5 |

Quantitative Biological Activity

Fgfr4-IN-1 has demonstrated potent and selective inhibition of FGFR4 and antiproliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Target | Assay Type | Cell Line | IC₅₀ (nM) | Reference |

| FGFR4 | Kinase Assay | - | 0.7 | [1][2] |

| Cell Proliferation | CellTiter-Glo | HuH-7 | 7.8 | [1][2] |

| Cell Proliferation | CellTiter-Glo | Hep3B | - | [1] |

| Cell Proliferation | Cell Viability Assay | HuH-7 | 25 | [1] |

| Cell Proliferation | CellTiter-Glo | SK-HEP1 | > 10000 | [1] |

Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand, primarily Fibroblast Growth Factor 19 (FGF19), activates several downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and migration.[3][4] Fgfr4-IN-1 exerts its therapeutic effect by inhibiting the kinase activity of FGFR4, thereby blocking these downstream signals.[5]

Caption: FGFR4 Signaling Pathway and Mechanism of Fgfr4-IN-1 Inhibition.

Experimental Protocols

In Vitro FGFR4 Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of Fgfr4-IN-1 against purified FGFR4 kinase.

Materials:

-

Recombinant human FGFR4 kinase

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

ATP

-

Substrate (e.g., a poly(Glu, Tyr) peptide)

-

Fgfr4-IN-1 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of Fgfr4-IN-1 in DMSO.

-

In a 384-well plate, add 1 µL of the Fgfr4-IN-1 dilution or DMSO (vehicle control).

-

Add 2 µL of FGFR4 kinase solution to each well.

-

Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (WST-1)

This protocol measures the antiproliferative effect of Fgfr4-IN-1 on cancer cell lines.

Materials:

-

Human hepatocellular carcinoma cell line (e.g., HuH-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fgfr4-IN-1 (dissolved in DMSO)

-

WST-1 reagent

-

96-well cell culture plates

Procedure:

-

Seed 2,500 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of Fgfr4-IN-1 or DMSO (vehicle control).

-

Incubate the cells for 72 hours.

-

Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the efficacy of Fgfr4-IN-1.

Caption: General experimental workflow for Fgfr4-IN-1 evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 4. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Fgfr4-IN-1 (BLU-9931), a Covalent Inhibitor of FGFR4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its primary ligand, fibroblast growth factor 19 (FGF19), can be an oncogenic driver in various cancers, most notably hepatocellular carcinoma (HCC).[1][2] The FGF19-FGFR4 signaling axis plays a crucial role in cell proliferation, survival, and metabolism.[3] Consequently, the development of selective FGFR4 inhibitors has become a promising therapeutic strategy. This guide provides a detailed technical overview of Fgfr4-IN-1, also known as BLU-9931, a first-in-class, potent, and selective covalent inhibitor of FGFR4.[1]

Chemical Structure and Properties of Fgfr4-IN-1 (BLU-9931)

Fgfr4-IN-1 (BLU-9931) is a novel, irreversible small-molecule inhibitor designed to selectively target a unique cysteine residue within the ATP-binding pocket of FGFR4.[1][2]

Chemical Name: N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide[1]

Molecular Formula: C₂₆H₂₂Cl₂N₄O₃

Molecular Weight: 509.38 g/mol [4]

CAS Number: 1538604-68-0

Mechanism of Action

Fgfr4-IN-1 (BLU-9931) achieves its high potency and selectivity through a covalent mechanism of action. It specifically targets Cysteine 552 (Cys552), a residue located in the hinge region of the FGFR4 kinase domain.[1][5] This cysteine is not present in other FGFR family members (FGFR1-3), which have a tyrosine at the analogous position, providing a basis for its exquisite selectivity.[1] The acrylamide "warhead" of BLU-9931 forms an irreversible covalent bond with the sulfhydryl group of Cys552, leading to sustained inhibition of FGFR4 kinase activity.[1] This prolonged and irreversible inhibition effectively blocks downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, thereby suppressing tumor cell proliferation and inducing apoptosis.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for Fgfr4-IN-1 (BLU-9931) from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Selectivity vs. FGFR4 | Reference |

| FGFR4 | 3 | - | [1] |

| FGFR1 | 591 | ~197-fold | [1] |

| FGFR2 | 493 | ~164-fold | [1] |

| FGFR3 | 150 | 50-fold | [1] |

Table 2: Cellular Activity in HCC Cell Lines

| Cell Line | FGF19/FGFR4 Status | Proliferation EC₅₀ (µM) | Reference |

| Hep 3B | Amplified FGF19, High FGFR4/KLB | < 1 | [1] |

| HUH-7 | High FGF19, High FGFR4/KLB | < 1 | [1] |

| JHH-7 | High FGF19, High FGFR4/KLB | < 1 | [1] |

| SNU878 | High FGF19, High FGFR4, Low KLB | 5.2 | [1] |

Table 3: In Vivo Antitumor Efficacy in Hep 3B Xenograft Model

| Treatment | Dose and Schedule | Tumor Growth Inhibition | Reference |

| Vehicle | - | - | [1] |

| BLU-9931 | 100 mg/kg, oral, twice daily | Tumor Regression | [1] |

| Sorafenib | 30 mg/kg, oral, once daily | Tumor Stasis | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Fgfr4-IN-1 (BLU-9931).

Synthesis of Fgfr4-IN-1 (BLU-9931)

A detailed, step-by-step synthesis protocol for BLU-9931 is described in patent application WO2014011900 as "compound 25".[1] The general synthetic scheme involves the coupling of a substituted quinazoline core with an acrylamide-bearing aniline derivative.

In Vitro FGFR Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of Fgfr4-IN-1 against FGFR kinases.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

-

Fgfr4-IN-1 (BLU-9931)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of Fgfr4-IN-1 in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and Fgfr4-IN-1 at various concentrations in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of Fgfr4-IN-1 on the proliferation of HCC cells.

Materials:

-

HCC cell lines (e.g., Hep 3B, HUH-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fgfr4-IN-1 (BLU-9931)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed HCC cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Fgfr4-IN-1 for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the EC₅₀ values from the dose-response curves.[6]

Western Blot Analysis of FGFR4 Signaling

This protocol details the analysis of downstream signaling pathway modulation by Fgfr4-IN-1.

Materials:

-

HCC cells

-

Fgfr4-IN-1 (BLU-9931)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against: p-FGFR, FGFR4, p-FRS2, FRS2, p-MAPK (ERK1/2), MAPK (ERK1/2), p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting detection reagents

Procedure:

-

Treat HCC cells with Fgfr4-IN-1 at the desired concentrations for a specified time (e.g., 1 hour).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL detection system.[1]

In Vivo Tumor Xenograft Study

This protocol describes a method to evaluate the antitumor efficacy of Fgfr4-IN-1 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

HCC cells (e.g., Hep 3B)

-

Fgfr4-IN-1 (BLU-9931)

-

Vehicle (e.g., 0.5% methylcellulose in water)

Procedure:

-

Subcutaneously inject HCC cells into the flank of the mice.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer Fgfr4-IN-1 or vehicle orally at the specified dose and schedule.

-

Measure tumor volume with calipers regularly (e.g., twice weekly).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.[1]

Visualizations

Signaling Pathway Diagram

Caption: FGFR4 signaling pathway and the inhibitory action of Fgfr4-IN-1 (BLU-9931).

Experimental Workflow: Cellular Proliferation Assay

Caption: Workflow for assessing cellular proliferation using the MTT assay.

Conclusion

Fgfr4-IN-1 (BLU-9931) is a highly potent and selective covalent inhibitor of FGFR4 that has demonstrated significant preclinical activity in models of hepatocellular carcinoma with an activated FGF19-FGFR4 signaling pathway. Its unique mechanism of action, targeting a non-conserved cysteine residue, provides a paradigm for the development of highly selective kinase inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in targeting the FGFR4 pathway. Further investigation into Fgfr4-IN-1 and similar covalent inhibitors holds promise for the development of novel and effective cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

Introduction: The FGF19/FGFR4 Signaling Axis in Hepatocellular Carcinoma

An In-Depth Technical Guide on the Role of the FGF19/FGFR4 Axis in the Activity of Selective FGFR4 Inhibitors

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific inhibitor "Fgfr4-IN-16" requested in the topic is not described in publicly available scientific literature. Therefore, this guide will focus on the well-characterized, potent, and selective FGFR4 inhibitor, Fisogatinib (BLU-554) , as a representative example to illustrate the role of the FGF19/FGFR4 axis in the activity of this class of inhibitors.

The Fibroblast Growth Factor 19 (FGF19)/Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis has emerged as a critical oncogenic driver in a subset of hepatocellular carcinoma (HCC).[1][2][3] FGF19, a member of the endocrine FGF family, is the primary ligand for FGFR4.[1][4] In normal physiology, this axis plays a role in bile acid homeostasis and metabolism.[5][6] However, aberrant amplification and overexpression of FGF19 are observed in approximately 30% of HCC patients, leading to the constitutive activation of FGFR4 signaling.[7]

FGFR4 is a receptor tyrosine kinase that, upon binding to FGF19 in the presence of the co-receptor β-klotho, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways.[1][4] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are pivotal in promoting cell proliferation, survival, and inhibiting apoptosis, thereby contributing to tumor growth and progression.[6][8] The dependency of certain HCC tumors on this signaling pathway makes FGFR4 an attractive therapeutic target. Selective inhibition of FGFR4 is a promising strategy that aims to provide a targeted therapy for patients with FGF19-driven HCC, potentially offering a better safety profile compared to pan-FGFR inhibitors by avoiding off-target effects like hyperphosphatemia, which is associated with FGFR1 inhibition.[5][7]

Fisogatinib (BLU-554): A Selective FGFR4 Inhibitor

Fisogatinib (BLU-554) is a potent, selective, and orally bioavailable small-molecule inhibitor of FGFR4.[8] Its mechanism of action involves the irreversible covalent binding to a unique cysteine residue (Cys552) located in the ATP-binding pocket of the FGFR4 kinase domain.[5][7] This cysteine is not present in other FGFR family members (FGFR1, 2, and 3), which contributes to the high selectivity of Fisogatinib.[5] By covalently modifying Cys552, Fisogatinib effectively blocks the kinase activity of FGFR4, thereby inhibiting downstream signaling and suppressing the proliferation of cancer cells dependent on the FGF19/FGFR4 axis.

Quantitative Data for Fisogatinib (BLU-554)

The following tables summarize the key quantitative data for Fisogatinib, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of Fisogatinib (BLU-554)

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Assay | FGFR4 | 5 | [8] |

| Biochemical Assay | FGFR1 | 624 - 2203 | [8] |

| Biochemical Assay | FGFR2 | 624 - 2203 | [8] |

| Biochemical Assay | FGFR3 | 624 - 2203 | [8] |

| Cellular Assay (HCC cell lines with FGF19 amplification) | FGFR4 Autophosphorylation | < 50 | [7] |

Table 2: Kinome Selectivity of Fisogatinib (BLU-554)

| Parameter | Value | Reference |

| Selectivity over other RTKs | > 800-fold | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the FGF19/FGFR4 signaling pathway and the experimental workflows used to characterize inhibitors like Fisogatinib is crucial for understanding their mechanism and development.

Caption: FGF19/FGFR4 signaling cascade.

Caption: Mechanism of action of Fisogatinib.

Caption: Drug discovery and evaluation workflow.

Detailed Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of FGFR4 inhibitors.

Biochemical FGFR4 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified FGFR4 by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human FGFR4 enzyme

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

Fisogatinib (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of Fisogatinib in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the test compound dilutions.

-

Add the FGFR4 enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

-

HCC cell line with FGF19 amplification (e.g., HuH-7)

-

Complete cell culture medium

-

Fisogatinib (or other test compounds)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well clear-bottom white assay plates

-

Plate-reading luminometer

Procedure:

-

Seed the HCC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Fisogatinib. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the EC50 values by plotting cell viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of an FGFR4 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

HCC cell line with FGF19 amplification

-

Matrigel

-

Fisogatinib formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the HCC cells mixed with Matrigel into the flanks of the mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Fisogatinib orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure the tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like Western blotting for pFGFR4).

-

Compare the tumor growth between the treated and control groups to determine the efficacy of the inhibitor.

Conclusion

The FGF19/FGFR4 signaling axis is a validated and compelling target for a subset of hepatocellular carcinoma. The development of selective FGFR4 inhibitors, such as Fisogatinib (BLU-554), represents a significant advancement in targeted therapy for this patient population. The high selectivity of these inhibitors, achieved by targeting the unique Cys552 in the FGFR4 kinase domain, allows for potent on-target activity while minimizing off-target toxicities. The comprehensive in vitro and in vivo characterization, as outlined in the experimental protocols, is crucial for the successful development of these targeted agents. Continued research and clinical evaluation of selective FGFR4 inhibitors hold the promise of improving outcomes for patients with FGF19-driven HCC.

References

- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Engaging the Target: A Technical Guide to Fgfr4-IN-16 Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies employed in the study of Fgfr4-IN-16, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the experimental protocols for assessing target engagement, from biochemical assays to cellular and in vivo models, and presents a framework for interpreting the resulting data. The information herein is curated for professionals in the field of drug discovery and development, offering a foundational understanding of the preclinical evaluation of selective FGFR4 inhibitors.

Introduction to FGFR4 and Selective Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism and tissue homeostasis.[1] Aberrant FGFR4 signaling, often driven by the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19), has been identified as a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC). This has made FGFR4 an attractive therapeutic target.

Selective FGFR4 inhibitors like this compound are designed to specifically target a unique cysteine residue (Cys552) located in the ATP-binding pocket of the FGFR4 kinase domain.[2] This structural feature is not conserved in other FGFR family members (FGFR1-3), allowing for the development of highly selective molecules that minimize off-target effects, such as the hyperphosphatemia associated with pan-FGFR inhibition.[3]

Biochemical Target Engagement: Assessing Kinase Inhibition

The initial step in characterizing a selective FGFR4 inhibitor is to determine its potency and selectivity at the biochemical level. This is typically achieved through in vitro kinase assays.

Quantitative Data: Biochemical Potency and Selectivity

The inhibitory activity of this compound and similar selective inhibitors is quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

| Target Kinase | Representative IC50 (nM) | Kinase Assay Platform |

| FGFR4 | < 10 | ADP-Glo™ Kinase Assay |

| FGFR1 | > 1000 | ADP-Glo™ Kinase Assay |

| FGFR2 | > 1000 | ADP-Glo™ Kinase Assay |

| FGFR3 | > 1000 | ADP-Glo™ Kinase Assay |

| VEGFR2 | > 5000 | ADP-Glo™ Kinase Assay |

Note: The data presented are representative values for a highly selective FGFR4 inhibitor and are intended for illustrative purposes. Actual values for this compound would need to be determined experimentally.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

-

Recombinant human FGFR4 kinase domain

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

This compound (or other test inhibitor)

-

Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add the FGFR4 enzyme, the substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-